![molecular formula C13H11FN2O2S B3718475 2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4(3H)-pyrimidinone](/img/structure/B3718475.png)
2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4(3H)-pyrimidinone
Overview
Description
2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4(3H)-pyrimidinone is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a pyrimidine derivative that has shown promising results in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4(3H)-pyrimidinone is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in disease progression. For example, the compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. It also inhibits the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4(3H)-pyrimidinone are diverse and depend on the specific disease being treated. However, some common effects include the inhibition of cell growth and proliferation, reduction of inflammation, and protection against oxidative stress. The compound has also been shown to have anti-angiogenic effects, which means that it can inhibit the growth of blood vessels that nourish tumors.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4(3H)-pyrimidinone in lab experiments is that it has been extensively studied and has shown promising results in various disease models. Another advantage is that the compound is relatively easy to synthesize, which makes it accessible to researchers. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize the dosing and administration of the compound.
Future Directions
There are several future directions for research on 2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4(3H)-pyrimidinone. One direction is to further investigate the mechanism of action and identify specific targets for the compound. Another direction is to optimize the dosing and administration of the compound to maximize its therapeutic potential. Additionally, researchers can explore the use of the compound in combination with other drugs or therapies to enhance its efficacy. Finally, research can be conducted to investigate the potential of the compound in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
Conclusion:
In conclusion, 2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4(3H)-pyrimidinone is a promising compound that has shown potential therapeutic applications in various diseases. The compound has been extensively studied, and its synthesis method is relatively simple. However, the mechanism of action is not fully understood, and further research is needed to optimize its therapeutic potential. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Scientific Research Applications
2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to have anti-tumor activity by inhibiting the growth and proliferation of cancer cells. It also has anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2S/c1-8-6-12(18)16-13(15-8)19-7-11(17)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUFGKXAWWWDRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{amino[(7-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}acetamide](/img/structure/B3718394.png)
![N,N-diethyl-2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3718399.png)
![2-hydroxybenzaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B3718405.png)

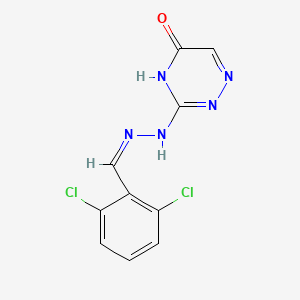
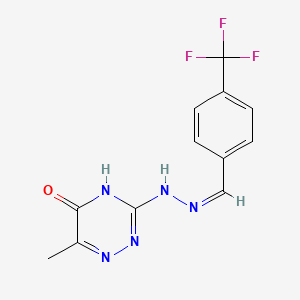
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(1H-indol-3-ylmethylene)propanohydrazide](/img/structure/B3718443.png)

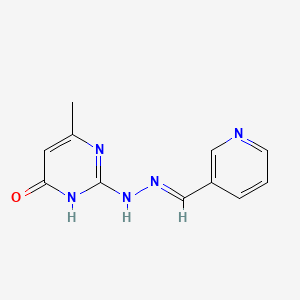
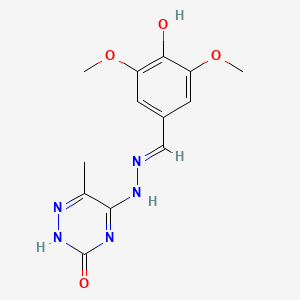

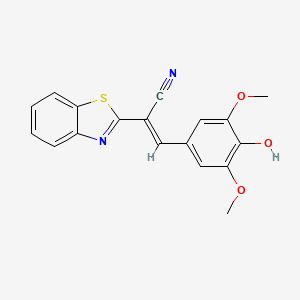

![6-methyl-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B3718491.png)